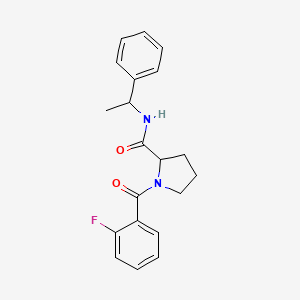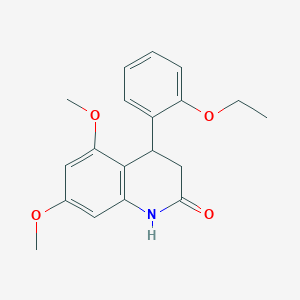
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties that make it an effective tool for studying various biological processes.
作用機序
The mechanism of action of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves the inhibition of PDE10A and FAAH enzymes. PDE10A is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, this compound can increase the levels of cAMP and cGMP, which can have various physiological effects. FAAH is an enzyme that plays a role in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, such as pain perception and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and antipsychotic effects in animal models. These effects are thought to be due to the inhibition of PDE10A and FAAH enzymes. In addition, this compound has been shown to have cognitive-enhancing effects in animal models, which may be due to the increased levels of cAMP and cGMP.
実験室実験の利点と制限
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. This compound is highly selective for PDE10A and FAAH enzymes, which makes it an effective tool for studying the role of these enzymes in various biological processes. In addition, this compound is stable and has a long half-life, which makes it suitable for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. One future direction is to explore the potential therapeutic applications of this compound. For example, this compound may have potential as a treatment for pain, inflammation, and cognitive disorders. Another future direction is to explore the role of PDE10A and FAAH enzymes in various biological processes. By using this compound as a tool, researchers can better understand the role of these enzymes in various physiological processes. Finally, future research can explore the development of new compounds based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop compounds with improved selectivity and potency for PDE10A and FAAH enzymes.
合成法
The synthesis of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves several steps. The first step involves the reaction of pyridine-2-carboxylic acid with 1-bromoheptane to form 2-(bromomethyl)-pyridine. The second step involves the reaction of 2-(bromomethyl)-pyridine with N-methylpiperidine to form 2-(N-methylpiperidin-2-ylmethyl)-pyridine. The third step involves the reaction of 2-(N-methylpiperidin-2-ylmethyl)-pyridine with cycloheptyl isocyanate to form 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine. The final step involves the reaction of 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine with ethyl chloroformate to form this compound.
科学的研究の応用
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is widely used in scientific research for studying various biological processes. This compound is known for its ability to inhibit the activity of certain enzymes, such as phosphodiesterase 10A (PDE10A) and fatty acid amide hydrolase (FAAH). PDE10A and FAAH are enzymes that play important roles in various physiological processes, such as neurotransmission, inflammation, and pain perception. By inhibiting the activity of these enzymes, this compound can help researchers better understand the role of these enzymes in various biological processes.
特性
IUPAC Name |
1-cycloheptyl-N-methyl-6-oxo-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(15-17-8-6-7-13-21-17)20(25)16-11-12-19(24)23(14-16)18-9-4-2-3-5-10-18/h6-8,13,16,18H,2-5,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEFUMPFPWQXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

hydrazone](/img/structure/B6047610.png)


![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
![4-butoxybenzaldehyde [4-(4-bromophenyl)-6-(2-hydroxyphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6047667.png)



![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)